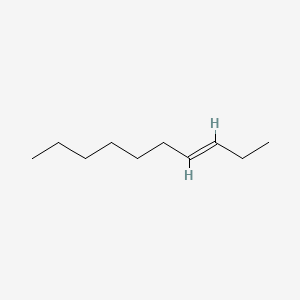

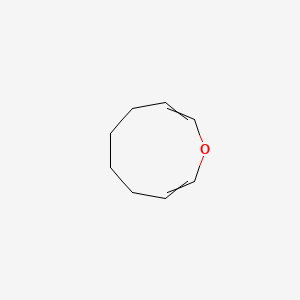

trans-3-Decene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

trans-3-Decene: is an organic compound with the molecular formula C10H20 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart. This compound is part of the larger family of alkenes, which are unsaturated hydrocarbons.

准备方法

Synthetic Routes and Reaction Conditions:

Dehydration of Alcohols: One common method for preparing trans-3-Decene is through the dehydration of 3-decanol. This reaction typically involves heating the alcohol in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction conditions must be carefully controlled to favor the formation of the trans isomer over the cis isomer.

Elimination Reactions: Another method involves the elimination of hydrogen halides from 3-decyl halides. This can be achieved using strong bases such as potassium hydroxide or sodium ethoxide under reflux conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of decane. This process involves passing decane over a dehydrogenation catalyst at high temperatures, typically in the range of 400-600°C. The catalyst used can be a metal oxide such as chromium oxide or a supported metal catalyst like platinum on alumina.

化学反应分析

Types of Reactions:

Oxidation: trans-3-Decene can undergo oxidation reactions to form epoxides, diols, or carbonyl compounds. Common oxidizing agents include potassium permanganate, osmium tetroxide, and peracids.

Reduction: The compound can be hydrogenated to form decane using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.

Addition Reactions: this compound can participate in addition reactions with halogens (e.g., bromine, chlorine) to form dihalides. It can also react with hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) to form alkyl halides.

Polymerization: Under certain conditions, this compound can undergo polymerization to form polyalkenes. This reaction can be catalyzed by Ziegler-Natta catalysts or metallocene catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant, or peracids in organic solvents.

Reduction: Hydrogen gas with palladium on carbon, platinum on carbon, or nickel catalysts.

Addition: Bromine in carbon tetrachloride, hydrogen chloride in anhydrous conditions, or hydrogen bromide in the presence of peroxides.

Major Products:

Oxidation: Epoxides, diols, aldehydes, or ketones.

Reduction: Decane.

Addition: Dihalides or alkyl halides.

科学研究应用

Chemistry: trans-3-Decene is used as a starting material in organic synthesis. It serves as a precursor for the synthesis of various functionalized compounds, including alcohols, halides, and epoxides.

Biology and Medicine: While this compound itself is not commonly used directly in biological or medical applications, its derivatives and reaction products can be of interest. For example, epoxides derived from this compound can be used in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and plasticizers. Its polymerization products can be used in the manufacture of various polymeric materials.

作用机制

The mechanism of action of trans-3-Decene in chemical reactions typically involves the interaction of the carbon-carbon double bond with various reagents. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. In addition reactions, the double bond reacts with halogens or hydrogen halides to form addition products.

相似化合物的比较

cis-3-Decene: The cis isomer of 3-Decene, where the hydrogen atoms attached to the carbon atoms of the double bond are on the same side.

1-Decene: An isomer of 3-Decene with the double bond located at the first carbon atom.

2-Decene: An isomer of 3-Decene with the double bond located at the second carbon atom.

Uniqueness: trans-3-Decene is unique in its linear structure due to the trans configuration of the double bond. This gives it different physical and chemical properties compared to its cis isomer and other positional isomers. For example, this compound typically has a higher melting point and lower solubility in polar solvents compared to cis-3-Decene. Its reactivity in chemical reactions can also differ due to the spatial arrangement of the atoms.

属性

IUPAC Name |

(E)-dec-3-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRWIAHBVAYKIZ-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19150-21-1 |

Source

|

| Record name | trans-3-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019150211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-4,4a,5,7a-tetrahydrocyclopenta[b]pyran](/img/structure/B1175557.png)